molecular formula C17H28N2O3 B8255594 1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea CAS No. 86052-19-9

1-(4-Hydroxy-3-methoxybenzyl)-3-octylurea

Cat. No.: B8255594
CAS No.: 86052-19-9
M. Wt: 308.4 g/mol
InChI Key: HLHCGUOQXSOHRD-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea is an organic compound that features a phenolic group, a methoxy group, and an octylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy group may also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Hydroxy-3-methoxyphenyl)methyl]-decanamide: Similar structure but with a decanamide moiety instead of an octylurea.

    4-Hydroxy-3-methoxyphenylacetone: Contains a similar phenolic and methoxy group but lacks the urea linkage.

    Vanillyl methyl ketone: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N’-octylurea is unique due to its combination of a phenolic group, a methoxy group, and an octylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-3-octylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-3-4-5-6-7-8-11-18-17(21)19-13-14-9-10-15(20)16(12-14)22-2/h9-10,12,20H,3-8,11,13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCGUOQXSOHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537648
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86052-19-9
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-N'-octylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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